4-(Cyanomethyl)-3-nitrobenzoic acid
Description
4-(Cyanomethyl)-3-nitrobenzoic acid is a benzoic acid derivative featuring a cyanomethyl (-CH₂CN) group at the 4-position and a nitro (-NO₂) group at the 3-position. The compound’s structure combines electron-withdrawing groups (nitro and cyano), which enhance its acidity compared to unsubstituted benzoic acid.
Properties
CAS No. |
104825-24-3 |
|---|---|
Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
4-(cyanomethyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(9(12)13)5-8(6)11(14)15/h1-2,5H,3H2,(H,12,13) |
InChI Key |
HQHZVVKSBBDASG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N |
Synonyms |
Benzoic acid, 4-(cyanomethyl)-3-nitro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-(Cyanomethyl)-3-nitrobenzoic acid with structurally related derivatives, highlighting substituent effects, physicochemical properties, and applications:
Key Comparative Analysis:
Electronic Effects: The nitro group in all compounds strongly withdraws electrons, increasing acidity compared to benzoic acid (pKa ~2.5–3.5 vs. ~4.2). The cyanomethyl group further enhances acidity due to the electron-withdrawing cyano moiety, whereas methylamino () slightly donates electrons via resonance, reducing acidity . Chloro and cyano substituents promote electrophilic substitution reactions, while hydroxyethyl () enables esterification or etherification .
Solubility and Reactivity: 4-(Methylamino)-3-nitrobenzoic acid is soluble in DMSO and methanol, making it suitable for drug formulation . 4-Chloro-3-nitrobenzoic acid’s low polarity limits aqueous solubility but facilitates use in organic synthesis (e.g., nucleophilic substitution to form mebendazole) . The cyanomethyl group’s moderate polarity balances solubility in polar and nonpolar media, ideal for coupling reactions in solid-phase synthesis .
Biological and Industrial Applications: 4-Acetylamino-3-nitrobenzoic acid () has been studied for SARS-CoV-2 molecular docking, leveraging its planar structure for protein interactions. 4-(Hydroxyethyl)-3-nitrobenzoic acid serves as a precursor for photo-cleavable surfactants due to its nitrobenzyl backbone . 4-(Methylamino)-3-nitrobenzoic acid enhances drug solubility and bioavailability in anticoagulant therapies .
Research Findings and Trends
- Structural Studies: X-ray crystallography of 4-acetylamino-3-nitrobenzoic acid () revealed intramolecular hydrogen bonding (N–H⋯O), stabilizing its conformation for ligand-receptor interactions. Similar analyses for the cyanomethyl derivative could predict its binding efficacy in drug design .
- Synthetic Utility: The bromomethyl precursor () is versatile for introducing diverse substituents (e.g., hydroxyethyl in ), suggesting that this compound could be tailored for targeted delivery systems .
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